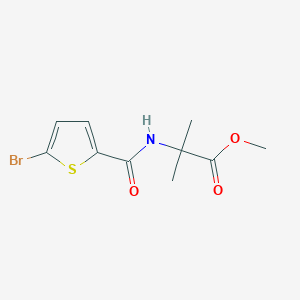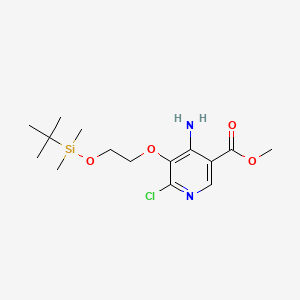
Ethyl (1,4-dioxan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,4-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters It features a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,4-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 1,4-dioxane. This reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(1,4-dioxan-2-yl)acetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,4-dioxan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, and other substituted products.
Applications De Recherche Scientifique
Ethyl 2-(1,4-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(1,4-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the 1,4-dioxane ring.
Methyl 2-(1,4-dioxan-2-yl)acetate: A similar compound where the ethyl group is replaced by a methyl group.
Uniqueness
Ethyl 2-(1,4-dioxan-2-yl)acetate is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
46117-11-7 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 2-(1,4-dioxan-2-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3 |
Clé InChI |
LBDCNRRTOHEAKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1COCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


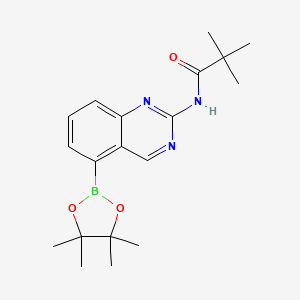
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
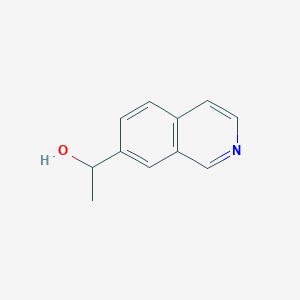

![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
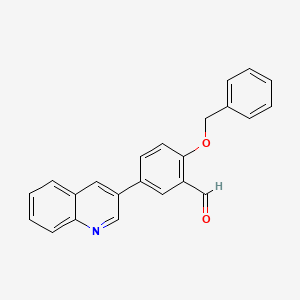
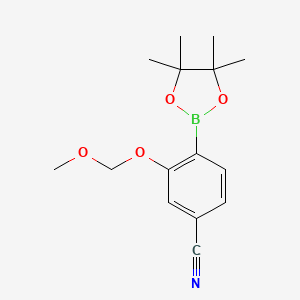
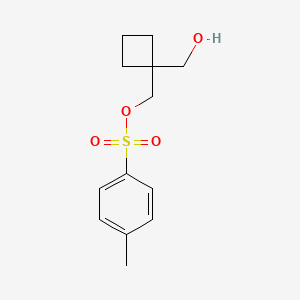


![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

